(5-(Trifluoromethyl)pyridin-3-yl)Zinc bromide
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Overview
Description
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound features a trifluoromethyl group attached to a pyridine ring, which is further bonded to a zinc bromide moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)zinc bromide typically involves the reaction of 5-(trifluoromethyl)pyridine with a zinc reagent in the presence of a halogen source. One common method is the halogen-metal exchange reaction, where 5-(trifluoromethyl)pyridine is treated with a zinc halide, such as zinc bromide, in an appropriate solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically stirred at a specific temperature for a defined period, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, forming new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, various nucleophiles for substitution reactions, and electrophiles for addition reactions. Typical reaction conditions involve the use of an inert atmosphere, controlled temperatures, and specific solvents like THF to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted pyridine derivative.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It is used in medicinal chemistry for the synthesis of compounds with therapeutic potential.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)zinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc bromide moiety can coordinate with electrophiles, facilitating the formation of new bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine used in organic synthesis.
Trifluoromethylpyrimidine Derivatives: Compounds with similar trifluoromethyl groups but different heterocyclic cores.
Trifluoromethylpyridine Derivatives: A broader class of compounds with trifluoromethyl groups attached to pyridine rings.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide is unique due to its specific combination of a trifluoromethyl group and a zinc bromide moiety. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C6H3BrF3NZn |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
bromozinc(1+);5-(trifluoromethyl)-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
SFEWOFYPRWMSFU-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=NC=C1C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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